molecular formula C13H19Cl B12440518 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene CAS No. 30220-20-3

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene

Cat. No.: B12440518
CAS No.: 30220-20-3
M. Wt: 210.74 g/mol
InChI Key: KDQYVOJKSCDMGM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene typically involves the alkylation of pentamethylbenzene with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the chloroethyl group. The general reaction scheme is as follows:

[ \text{C}_6(\text{CH}_3)_5\text{H} + \text{ClCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6(\text{CH}_3)_5\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of ethyl-substituted derivatives.

    Oxidation: Formation of pentamethylbenzoic acid or pentamethylbenzaldehyde.

    Reduction: Formation of 1-ethyl-2,3,4,5,6-pentamethylbenzene.

Scientific Research Applications

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3,4,5,6-tetramethylbenzene
  • 1-(2-Chloroethyl)-2,3,4,5-tetramethylbenzene
  • 1-(2-Chloroethyl)-2,3,4,6-tetramethylbenzene

Uniqueness

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of five methyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. The steric hindrance provided by the methyl groups can affect the compound’s reactivity in substitution and oxidation reactions, making it distinct from other similar compounds with fewer methyl groups.

Properties

CAS No.

30220-20-3

Molecular Formula

C13H19Cl

Molecular Weight

210.74 g/mol

IUPAC Name

1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3

InChI Key

KDQYVOJKSCDMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCCl)C)C

Origin of Product

United States

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